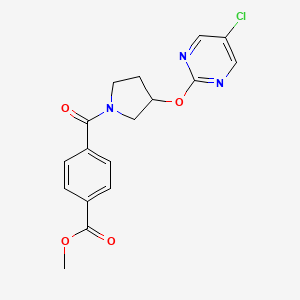

Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Description

Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a pyrrolidine-carbonyl group linked to a 5-chloropyrimidinyloxy moiety. Its structure integrates a pyrimidine ring (a heterocyclic aromatic system with two nitrogen atoms) modified with a chlorine atom at the 5-position, which likely influences its electronic properties and biological interactions.

Properties

IUPAC Name |

methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIDITCQDDXKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the chloropyrimidine group through nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a less chlorinated form.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are frequently employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has potential applications in drug design due to its ability to interact with biological targets. The following are key areas of focus:

- Enzyme Inhibition : The compound may inhibit enzymes critical for disease pathways, such as thymidylate synthase, which is essential for DNA synthesis. This inhibition can lead to anti-cancer effects by disrupting nucleotide synthesis and promoting apoptosis in cancer cells.

- Pharmacophore Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. The fluoropyrimidine moiety is particularly noted for its role in enhancing binding affinity to target proteins.

Biological Studies

The compound can serve as a probe in biological research:

- Cell Signaling Studies : It can be used to investigate cellular signaling pathways by examining how it modulates the activity of specific proteins involved in these pathways.

- Biological Assays : this compound can be tested for its biological activity against various pathogens, providing insights into its antimicrobial properties .

Materials Science

The unique structural features of this compound may also find applications in materials science:

- Development of Novel Materials : Its electronic and optical properties could be exploited to create new materials with specific functionalities, such as sensors or photonic devices.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For instance, studies have shown that the fluoropyrimidine component enhances binding affinity to thymidylate synthase, leading to effective inhibition of tumor cell proliferation.

- Antimicrobial Properties : In biological assays, the compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involves disrupting cellular functions through enzyme inhibition and protein interactions .

Mechanism of Action

The mechanism of action of Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzyme active sites or receptor proteins, potentially inhibiting their function. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The overall effect depends on the specific biological pathway targeted by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Methyl Benzoate Family

Several methyl benzoate derivatives share structural similarities with the target compound, differing primarily in substituent groups and their positions. Key examples include:

Pyrimidine-Substituted Analogues

Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl) Substituents: A 4,6-dimethoxy-pyrimidinyloxy group and a methoxyiminoethyl side chain. Use: Herbicide targeting grassy weeds in rice fields . Key Difference: The pyrimidine ring here lacks chlorine but includes methoxy groups, enhancing hydrophilicity compared to the chloro-substituted target compound.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate Substituents: Fluorinated chromenone and pyrazolopyrimidine systems. Properties: Higher molecular weight (572.4 g/mol) and melting point (258–260°C) due to extended aromaticity and fluorination . Contrast: The target compound lacks fluorinated aromatic systems, suggesting differences in bioavailability and metabolic stability.

Heterocyclic-Linked Analogues

Methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate (Imazamethabenz methyl ester) Substituents: An imidazolinone ring system. Use: Selective herbicide for broadleaf weeds in cereals .

Phenoxypropanoate Derivatives

Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Substituents: Dichlorophenoxy-phenoxypropanoate backbone. Use: Post-emergence herbicide for grass control . Comparison: The target compound’s pyrrolidine-pyrimidine linkage may confer distinct modes of action compared to diclofop’s phenoxypropanoate system.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Chloropyrimidine vs. Methoxypyrimidine: The 5-chloro substitution in the target compound may enhance electrophilicity and binding to biological targets (e.g., enzymes or receptors) compared to methoxy-substituted analogues like pyriminobac-methyl .

- Pyrrolidine vs.

- Fluorination Effects: Fluorinated derivatives (e.g., the chromenone compound ) demonstrate higher melting points and molecular weights, likely due to increased van der Waals interactions and stability—traits advantageous in drug development but less critical in agrochemicals.

Biological Activity

Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Benzoate Moiety : Provides a stable aromatic framework.

- Pyrrolidine Ring : Enhances three-dimensional structure and sp³ hybridization, facilitating interactions with biological targets.

- Chloropyrimidine Group : Known for its role in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis, potentially contributing to anti-cancer properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound inhibits thymidylate synthase, disrupting nucleotide synthesis and leading to apoptosis in cancer cells.

- Protein-Ligand Interactions : Its structural attributes allow effective binding to various proteins, modulating their activity and influencing cellular processes.

Anti-Cancer Potential

Research indicates that this compound exhibits significant anti-cancer activity. The fluoropyrimidine component enhances binding affinity to thymidylate synthase, leading to inhibition of tumor cell proliferation. Studies suggest interactions with various molecular targets involved in cell signaling pathways, indicating broader therapeutic applications beyond oncology.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-Cancer | Inhibition of thymidylate synthase | |

| Enzyme Modulation | Protein-ligand interactions | |

| Cell Proliferation | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In vitro Studies : Research has demonstrated that the compound significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through the inhibition of thymidylate synthase. This was evidenced by a marked decrease in cell viability in treated cultures compared to controls.

- In vivo Studies : Animal models have shown that administration of the compound leads to tumor regression, further supporting its potential as an anti-cancer agent. The mechanisms observed include reduced tumor growth rates and enhanced survival rates in treated groups.

- Mechanistic Insights : Advanced biochemical assays have revealed that the compound's interaction with thymidylate synthase not only inhibits its enzymatic activity but also alters downstream signaling pathways associated with cell survival and proliferation.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrrolidine-carbonyl intermediate via coupling reactions. For example, reacting 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) to promote nucleophilic aromatic substitution .

- Step 2: Introducing the pyrrolidine-carbonyl moiety through amide bond formation, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert atmospheres .

Optimization: - Solvent Selection: DMF enhances solubility of aromatic intermediates, while THF may reduce side reactions.

- Catalysis: Microwave-assisted synthesis can reduce reaction times and improve regioselectivity .

- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), pyrimidine protons (δ 8.5–9.0 ppm), and ester carbonyl (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals, confirming connectivity between the pyrrolidine and pyrimidine moieties .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 378.1926) and fragmentation patterns .

- Thermal Analysis: TGA/DTA assesses stability, showing decomposition above 250°C due to ester group cleavage .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Slow evaporation from acetonitrile/ethanol yields single crystals suitable for diffraction .

- Data Collection: Use a synchrotron source (λ = 0.710–0.920 Å) for high-resolution data. SHELX software (SHELXL-2018) refines structures, leveraging least-squares minimization to model bond lengths/angles .

- Key Interactions:

- Intermolecular Cl⋯Cl (3.44 Å) and Cl⋯O (3.14–3.18 Å) stabilize crystal packing .

- π-π stacking (3.45 Å) between pyrimidine rings contributes to lattice rigidity .

Advanced: What strategies are employed to investigate its biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- In Silico Screening: Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., STAT3 or EGFR) via pyrimidine-oxygen interactions .

- In Vitro Assays:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (KD) to immobilized targets .

- Enzyme Inhibition: Dose-response curves (IC₅₀) in kinase assays using ADP-Glo™ kits .

- Mechanistic Studies:

- Cellular Thermal Shift Assay (CETSA): Confirms target engagement by stabilizing proteins upon ligand binding .

Advanced: How can conflicting data on biological activity be resolved?

Methodological Answer:

- Reproducibility Checks:

- Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Use isogenic cell lines to rule out genetic drift effects .

- Meta-Analysis: Compare IC₅₀ values across studies; discrepancies may arise from off-target effects (e.g., STAT3 vs. JAK2 inhibition) .

- Structural Modifications: Synthesize analogs (e.g., replacing Cl with CF₃) to isolate structure-activity relationships (SAR) .

Advanced: How do structural modifications influence its agrochemical efficacy?

Methodological Answer:

- Substitution Patterns:

- Field Trials:

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- MD Simulations: GROMACS models 100-ns trajectories to assess binding stability to serum albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.